molecular formula C23H21FN4O4 B292105 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate

3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate

Cat. No. B292105
M. Wt: 436.4 g/mol
InChI Key: JZROPLMZSHIVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate exhibits potent anti-inflammatory and analgesic effects. Additionally, this compound has been found to have anticonvulsant properties and potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate in lab experiments is its potent anti-inflammatory and analgesic effects. However, a limitation of this compound is its potential toxicity and the need for further studies to determine its safety.

Future Directions

There are several future directions for the study of 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate. One potential direction is the development of this compound as a potential treatment for neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the potential applications of this compound in the development of new drugs for the treatment of inflammatory and pain-related disorders should be explored.
In conclusion, 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a promising compound with potential applications in drug development. Its potent anti-inflammatory and analgesic effects, as well as its potential applications in the treatment of neurological disorders, make it an important area of study for the scientific community. Further research is needed to fully explore the potential of this compound and its future applications.

Synthesis Methods

The synthesis of 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate involves the reaction of ethyl 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-carboxylate with 4-fluoroaniline in the presence of a catalyst such as triethylamine. The resulting product is then treated with ethyl chloroformate to obtain the final compound.

Scientific Research Applications

3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been studied extensively for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C23H21FN4O4

Molecular Weight

436.4 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate

InChI

InChI=1S/C23H21FN4O4/c1-4-32-22(30)20-26-28(17-8-6-5-7-9-17)23-25-14(2)18(21(29)31-3)19(27(20)23)15-10-12-16(24)13-11-15/h5-13,19H,4H2,1-3H3

InChI Key

JZROPLMZSHIVDZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=C(C=C3)F)C(=O)OC)C)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=C(C=C3)F)C(=O)OC)C)C4=CC=CC=C4

Origin of Product

United States

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